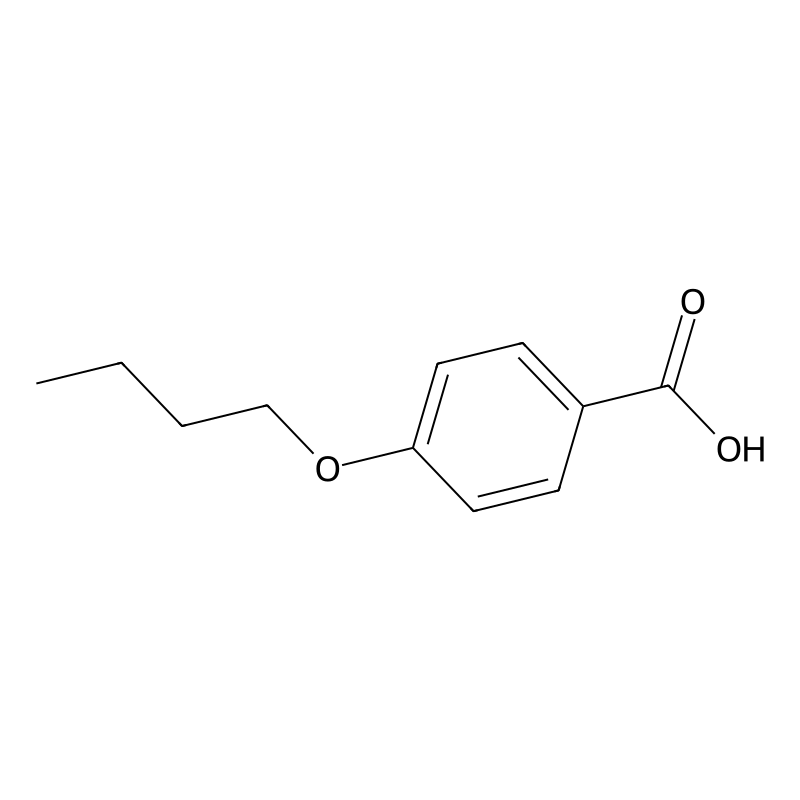

4-Butoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Butoxybenzoic acid is a highly functionalized alkoxybenzoic acid primarily procured as a mesogenic building block and hydrogen-bond donor for advanced materials. Characterized by its para-butoxy chain, the compound strikes a precise balance between molecular rigidity and aliphatic flexibility. This structural feature allows it to form stable nematic liquid crystalline phases—both as a pure compound and within hydrogen-bonded supramolecular networks—without the complex smectic polymorphism typical of longer-chain analogs. Industrially, it is prioritized for the synthesis of photoresponsive polymers, dynamic liquid crystal (LC) networks, and specialized polyester monomers where predictable thermal transitions, a tunable pKa of 4.53, and high solubility in organic casting solvents are critical for processability and end-use performance [1].

Substituting 4-butoxybenzoic acid with close in-class analogs, such as 4-methoxybenzoic acid or 4-octyloxybenzoic acid, fundamentally alters the thermodynamic and morphological properties of the resulting materials. Shorter-chain analogs like 4-methoxybenzoic acid lack the necessary aliphatic flexibility to induce a mesophase, transitioning directly from a solid to an isotropic liquid at 184 °C and failing to support nematic alignment. Conversely, longer-chain derivatives such as 4-octyloxybenzoic acid strongly favor smectic (layered) phases, which disrupt the purely orientational order required for fast-responding electro-optic and continuous wave-motion photoresponsive films. Furthermore, the specific four-carbon chain of 4-butoxybenzoic acid provides an optimal hydrophobic-hydrophilic balance, ensuring solubility in standard organic solvents like chloroform and THF during polymer synthesis while maintaining the dynamic hydrogen-bonding strength required for supramolecular cross-linking [1].

Mesophase Induction and Nematic Stability

The length of the alkoxy tail is the decisive factor in mesophase generation. 4-Butoxybenzoic acid exhibits a distinct enantiotropic nematic phase, melting at 147 °C and maintaining nematic order up to its isotropic transition at 160 °C. In contrast, the shorter-chain comparator 4-methoxybenzoic acid exhibits no liquid crystalline phase, melting directly into an isotropic liquid at 184 °C. When used as a hydrogen-bond donor with stilbazole derivatives, 4-butoxybenzoic acid extends the nematic range significantly, forming complexes that maintain mesophase stability over a broad temperature window, which is impossible to achieve with non-mesogenic short-chain analogs[1].

| Evidence Dimension | Nematic phase temperature range |

| Target Compound Data | 147 °C to 160 °C (pure compound) |

| Comparator Or Baseline | 4-Methoxybenzoic acid (No nematic phase; melts directly at 184 °C) |

| Quantified Difference | 4-Butoxybenzoic acid provides a 13 °C nematic window, whereas the methoxy analog provides 0 °C. |

| Conditions | Differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) upon heating. |

Procurement of the butoxy derivative is mandatory for applications requiring inherent orientational order, such as LC displays and self-assembling supramolecular networks.

Hydrogen-Bonding Acidity for Supramolecular Assembly

In supramolecular chemistry, the strength of the hydrogen-bonded network depends on the acidity of the proton donor. 4-Butoxybenzoic acid possesses a pKa of 4.53, which is slightly less acidic than 4-methoxybenzoic acid (pKa 4.50) and more acidic than 4-hydroxybenzoic acid (pKa 4.58). This specific acidity ensures an optimal equilibrium constant when complexing with pyridyl acceptors. The resulting H-bonds are strong enough to maintain network integrity but dynamic enough to allow fast cis-to-trans thermal relaxation in photoresponsive films [1].

| Evidence Dimension | Acid dissociation constant (pKa) |

| Target Compound Data | pKa = 4.53 |

| Comparator Or Baseline | 4-Methoxybenzoic acid (pKa = 4.50) |

| Quantified Difference | +0.03 pKa units, reflecting the specific inductive effect of the four-carbon alkoxy chain. |

| Conditions | Computed and experimentally correlated pKa values in aqueous/organic models. |

Predictable pKa allows formulators to precisely tune the dynamic cross-linking strength in reversible, light-driven polymer actuators.

Sublimation Thermodynamics and Process Stability

For vapor-phase deposition and high-temperature processing, the thermodynamic volatility of the precursor is critical. 4-Butoxybenzoic acid has a standard molar enthalpy of sublimation of 129.0 ± 0.8 kJ/mol at 298.15 K. This well-defined sublimation profile ensures predictable mass-loss and vapor pressure behavior between 351 K and 373 K. Compared to highly volatile short-chain acids or waxy, non-volatile long-chain analogs, 4-butoxybenzoic acid provides a stable, intermediate thermal processing window that prevents premature degradation or inconsistent deposition rates during the fabrication of advanced thin films [1].

| Evidence Dimension | Standard molar enthalpy of sublimation (ΔsubH°) |

| Target Compound Data | 129.0 ± 0.8 kJ/mol |

| Comparator Or Baseline | General alkoxybenzoic acid baseline |

| Quantified Difference | Provides a controlled vapor pressure profile specifically between 351 K and 373 K. |

| Conditions | Knudsen mass-loss effusion technique at T = 298.15 K. |

Ensures reproducible vapor-phase processing and consistent material deposition rates in the manufacturing of electronic and optical films.

Processability in Side-On Liquid Crystal Polymer Synthesis

The synthesis of side-on liquid crystal polymers requires monomers that remain soluble in standard organic solvents while still imparting mesogenic properties. 4-Butoxybenzoic acid is highly soluble in solvents like chloroform and THF, enabling high-yield esterification with azobenzene derivatives. Polymers synthesized using the butoxy-functionalized monomer exhibit a stable nematic phase with a nematic-isotropic transition around 85.5 °C. If rigid, shorter-chain analogs were used, the resulting polymers would suffer from poor solubility and excessively high transition temperatures, rendering them unprocessable for thin-film casting [1].

| Evidence Dimension | Polymer processability and transition temperature |

| Target Compound Data | Yields soluble nematic polymers with N-I transition at ~85.5 °C |

| Comparator Or Baseline | Rigid short-chain benzoic acids (insoluble, non-mesogenic) |

| Quantified Difference | Enables ambient-temperature solution casting and low-temperature thermal transitions. |

| Conditions | Polymerization and film casting evaluated via DSC and UV/visible absorption. |

Guarantees that the synthesized LC polymers can be easily processed into uniform thin films for optical and photonic devices.

Synthesis of Supramolecular Liquid Crystal Networks

Leveraging its precise pKa and inherent nematic phase stability, 4-butoxybenzoic acid is the premier hydrogen-bond donor for complexing with stilbazole or azopyridine derivatives. This application directly utilizes the compound's 147–160 °C nematic window to create dynamic, non-covalently cross-linked networks that exhibit broad mesophase ranges [1].

Photoresponsive and Light-Driven Actuator Films

The compound's optimal solubility and dynamic hydrogen-bonding strength make it an ideal building block for photoresponsive films. When incorporated into azobenzene-containing polymer matrices, it enables continuous, directional macroscopic mechanical wave deformation under constant UV illumination, a process dependent on its specific aliphatic chain length [2].

Vapor-Deposited Organic Optical Films

Due to its well-quantified enthalpy of sublimation (129.0 kJ/mol), 4-butoxybenzoic acid is utilized in physical vapor deposition processes. Its predictable volatility between 351 K and 373 K ensures uniform film thickness and prevents thermal degradation during the manufacturing of advanced optical coatings [3].

Precursor for Nematic Side-On LC Polymers

In polymer chemistry, 4-butoxybenzoic acid serves as a critical monomer for synthesizing side-on LC polymers. Its solubility in chloroform and THF allows for efficient esterification, yielding processable polymers with accessible nematic-isotropic transitions (e.g., ~85.5 °C) suitable for ambient-temperature film casting [4].

References

- [1] US Patent 5139696A, Hydrogen-bonded liquid crystal complexes.

- [2] PMC, Recent Progress in Azopyridine-Containing Supramolecular Assembly (2022).

- [3] Journal of Chemical & Engineering Data, Thermodynamic Study of 4-n-Alkyloxybenzoic Acids (2010).

- [4] Liquid Crystals, An azobenzene-containing side-on liquid crystal polymer (1996).

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant